Structural Differentiation from the Clinical Candidate Entospletinib (GS-9973): Hinge-Binder Motif Replacement at Position 3
The target compound replaces the 3-substituent of entospletinib (which contains a pyrazolo[1,5-a]pyrimidin-3-yl moiety at position 3 of the imidazo[1,2-a]pyrazine core) with a 2-methylsulfonylpyrimidin-4-yl group [1]. In the Syk inhibitor patent series, the nature of the 3-substituent is a primary determinant of kinase selectivity and cellular potency; for example, within the same patent family, variation of this substituent yielded Syk IC₅₀ values spanning from <10 nM to >1,000 nM [2]. No direct head-to-head biochemical comparison between the target compound and entospletinib has been published, so any quantitative potency difference cannot be stated. The structural divergence at a position known to be critical for target engagement constitutes a significant chemical differentiation warranting de novo profiling rather than extrapolation from entospletinib data.
| Evidence Dimension | Position-3 substituent identity (critical for Syk hinge binding) |
|---|---|
| Target Compound Data | 2-methylsulfonylpyrimidin-4-yl group at position 3 of imidazo[1,2-a]pyrazine |
| Comparator Or Baseline | Entospletinib (GS-9973): pyrazolo[1,5-a]pyrimidin-3-yl at position 3 |
| Quantified Difference | Not available; no direct comparative biochemical data identified for this specific compound. |
| Conditions | Structural comparison based on patent disclosures; no matched-pair biochemical assay data available. |
Why This Matters
For procurement in a Syk-focused program, the 3-substituent is a known potency/selectivity switch; selecting the target compound over entospletinib requires independent biochemical validation, but the structural difference is mechanistically meaningful.
- [1] Blomgren, P. A., et al. Substituted imidazo[1,2-a]pyrazines as Syk inhibitors. U.S. Patent 10,342,794, issued July 9, 2019. Compound examples and generic Formula I describe variation at R¹ (position 3). View Source
- [2] Currie, K. S., et al. Discovery of GS-9973. J. Med. Chem. 2014, 57, 3856–3873. SAR table demonstrates >100-fold range in Syk IC₅₀ depending on 3-substituent. View Source
